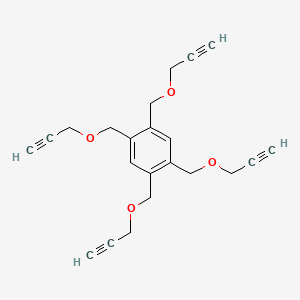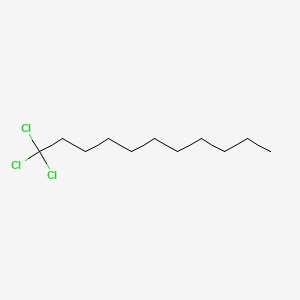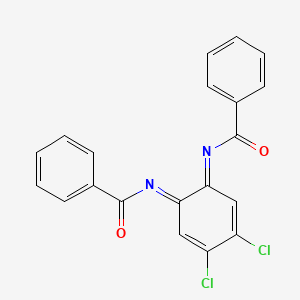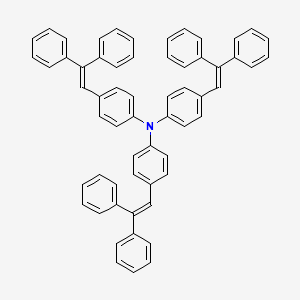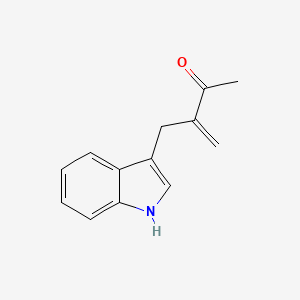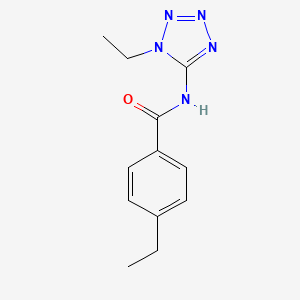![molecular formula C19H21IN2O B12533135 {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone CAS No. 713497-43-9](/img/structure/B12533135.png)
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone is a complex organic compound that features a piperidine ring, an iodophenyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution reactions, often using iodine and a suitable catalyst.
Attachment of the Phenylmethanone Moiety: The final step involves the coupling of the phenylmethanone group to the iodophenyl-piperidine intermediate, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
{4-[(4-Aminopiperidin-1-yl)methyl]-2-(trifluoromethyl)phenyl}(phenyl)methanone: Similar structure but with a trifluoromethyl group instead of iodine.
{4-[(4-Aminopiperidin-1-yl)methyl]-2-chlorophenyl}(phenyl)methanone: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
CAS No. |
713497-43-9 |
|---|---|
Molecular Formula |
C19H21IN2O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[4-[(4-aminopiperidin-1-yl)methyl]-2-iodophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H21IN2O/c20-18-12-14(13-22-10-8-16(21)9-11-22)6-7-17(18)19(23)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13,21H2 |
InChI Key |
UFENCVBJSKLWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
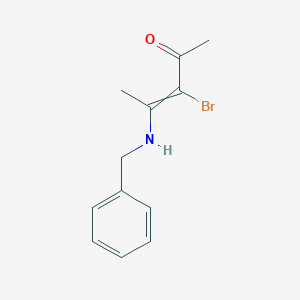
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
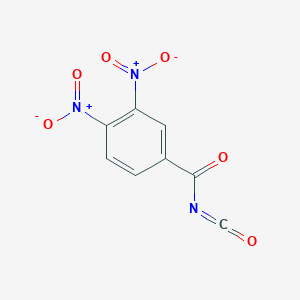
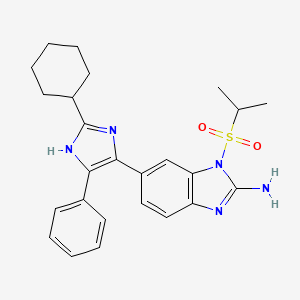
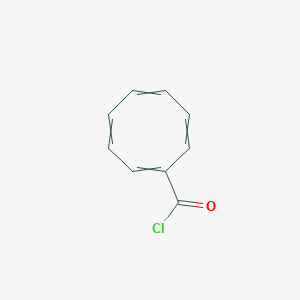
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)

